molecular formula C23H29NO4S B12147378 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide

Cat. No.: B12147378
M. Wt: 415.5 g/mol
InChI Key: MKJOWRQRGPFNOR-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)acetamide: is a synthetic organic compound with a complex structure. Let’s break it down:

    Core Structure: The central core consists of a tetrahydrothiophene ring with a dioxo (sulfone) group attached at one position.

    Functional Groups:

    Purpose: This compound may have applications in drug development, materials science, or other fields due to its unique structure.

Preparation Methods

Synthetic Routes:

    Step 1: Start with 2,3-dimethylphenol.

    Step 2: React 2,3-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate.

    Step 3: Cyclize the intermediate using tetrahydrothiophene and a suitable base to obtain the target compound.

Industrial Production:
  • Industrial-scale production typically involves continuous flow processes or batch reactions.
  • Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: The sulfone group (dioxo) can undergo oxidation to form a sulfoxide or sulfone.

    Substitution: The phenoxy group can be substituted with various functional groups.

    Reduction: Reduction of the sulfone group can yield a thiol or a sulfide.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Substitution: Various substituted phenoxyacetamides.
  • Reduction: Thiol or sulfide derivatives.

Scientific Research Applications

    Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, antimicrobial, or anticancer properties).

    Materials Science: Explore its use in polymer chemistry or as a building block for novel materials.

    Biochemistry: Study its interactions with biological macromolecules.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to structurally related compounds.

    Similar Compounds: Provide a list of similar compounds (e.g., other phenoxyacetamides).

: Example reference. : Another example reference. : Yet another example reference.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]acetamide

InChI

InChI=1S/C23H29NO4S/c1-4-19-8-10-20(11-9-19)14-24(21-12-13-29(26,27)16-21)23(25)15-28-22-7-5-6-17(2)18(22)3/h5-11,21H,4,12-16H2,1-3H3

InChI Key

MKJOWRQRGPFNOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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